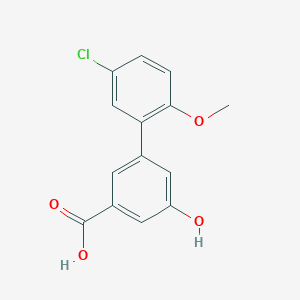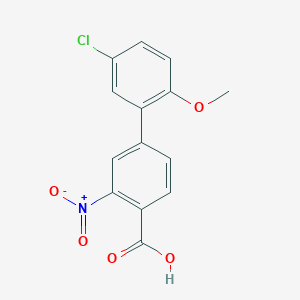
6-Chloro-2-(5-chloro-2-methoxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(5-chloro-2-methoxyphenyl)benzoic acid, commonly referred to as 6-C2-5-C2-MPBA, is a chlorinated aromatic acid found in many natural products. It is a common intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a reagent in organic synthesis and as a starting material for the synthesis of a variety of organic compounds. 6-C2-5-C2-MPBA is an important compound in chemical research and has been studied widely.
Applications De Recherche Scientifique
6-C2-5-C2-MPBA is an important compound in chemical research and has been studied widely. It has been used as a starting material for the synthesis of a variety of organic compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, 6-C2-5-C2-MPBA has been studied for its potential use in the treatment of various diseases, including cancer and diabetes.
Mécanisme D'action
6-C2-5-C2-MPBA has been studied for its potential use in the treatment of various diseases. The mechanism of action of 6-C2-5-C2-MPBA is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. It is also thought to inhibit the formation of certain enzymes involved in the development of some diseases.
Biochemical and Physiological Effects
6-C2-5-C2-MPBA has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and antioxidant properties. In addition, it is believed to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells in laboratory studies. It has also been shown to have anti-diabetic properties, as it has been shown to reduce blood glucose levels in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-C2-5-C2-MPBA in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, which makes it easy to obtain and use in experiments. In addition, it is a stable compound and can be used in a variety of reactions. However, it is important to note that 6-C2-5-C2-MPBA is a chlorinated aromatic acid and may be hazardous if not handled properly. Therefore, it is important to use appropriate safety precautions when working with this compound.
Orientations Futures
The potential applications of 6-C2-5-C2-MPBA are far-reaching, and there are many potential future directions for research. One potential direction is the development of new synthesis methods for 6-C2-5-C2-MPBA. Additionally, further research into the mechanism of action of 6-C2-5-C2-MPBA could lead to new treatments for various diseases. Furthermore, research into the biochemical and physiological effects of 6-C2-5-C2-MPBA could lead to the development of new drugs and other compounds. Finally, research into the potential environmental impacts of 6-C2-5-C2-MPBA could lead to new regulations and safety protocols for its use.
Méthodes De Synthèse
6-C2-5-C2-MPBA is produced by a variety of methods. One of the most common methods is the reaction of 2-chloro-5-methoxyphenol with sodium hypochlorite in aqueous solution. This reaction produces 6-C2-5-C2-MPBA in high yields. Other methods include the reaction of 2-chloro-5-methoxyphenol with aqueous hydrogen chloride, the reaction of 2-chloro-5-methoxyphenol with chlorine gas, and the reaction of 2-chloro-5-methoxyphenol with sodium chlorite.
Propriétés
IUPAC Name |
2-chloro-6-(5-chloro-2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-12-6-5-8(15)7-10(12)9-3-2-4-11(16)13(9)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMZTQSJXNKKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691113 |
Source


|
| Record name | 3,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-85-4 |
Source


|
| Record name | 3,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














